molecular formula C50H76O2 B14178119 2,3-Bis(hexadecyloxy)tetracene CAS No. 849942-19-4

2,3-Bis(hexadecyloxy)tetracene

Cat. No.: B14178119
CAS No.: 849942-19-4
M. Wt: 709.1 g/mol
InChI Key: BLSKSKLZJRCKJG-UHFFFAOYSA-N
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Description

2,3-Bis(hexadecyloxy)tetracene is a derivative of tetracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hexadecyloxy groups attached to the tetracene core. Tetracene and its derivatives are known for their interesting electronic properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(hexadecyloxy)tetracene typically involves the alkylation of tetracene with hexadecyloxy groups. This can be achieved through a series of steps:

    Bromination: Tetracene is first brominated to introduce bromine atoms at the 2 and 3 positions.

    Alkylation: The brominated tetracene is then reacted with hexadecyloxy groups under basic conditions to replace the bromine atoms with hexadecyloxy groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hexadecyloxy)tetracene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its hydrocarbon form.

    Substitution: The hexadecyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrocarbon forms of tetracene.

    Substitution: Various substituted tetracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(hexadecyloxy)tetracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(hexadecyloxy)tetracene involves its electronic properties. The compound can interact with various molecular targets through π-π interactions and electron transfer processes. These interactions can affect the electronic states of the target molecules, leading to changes in their behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(hexadecyloxy)tetracene is unique due to the presence of long alkyl chains (hexadecyloxy groups), which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly valuable in applications where these properties are crucial, such as in organic electronics and photovoltaics.

Properties

CAS No.

849942-19-4

Molecular Formula

C50H76O2

Molecular Weight

709.1 g/mol

IUPAC Name

2,3-dihexadecoxytetracene

InChI

InChI=1S/C50H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-51-49-41-47-39-45-37-43-33-29-30-34-44(43)38-46(45)40-48(47)42-50(49)52-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34,37-42H,3-28,31-32,35-36H2,1-2H3

InChI Key

BLSKSKLZJRCKJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1OCCCCCCCCCCCCCCCC

Origin of Product

United States

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